molecular formula C18H22N2O2S B2716836 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide CAS No. 1706223-49-5

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2716836
CAS No.: 1706223-49-5
M. Wt: 330.45
InChI Key: MDOYBHNQIUUAEU-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound that contains a furan ring, a thiazepane ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological properties, along with the thiazepane ring, makes this compound a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thioamide, followed by cyclization.

    Coupling of the Furan and Thiazepane Rings: The furan and thiazepane rings can be coupled through a series of reactions involving the formation of a carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dione

    Reduction: Corresponding amine

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The thiazepane ring can enhance the compound’s binding affinity and specificity for its targets. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Contains a furan ring and a carboxamide group but lacks the thiazepane ring.

    N-phenethyl-1,4-thiazepane-4-carboxamide: Contains a thiazepane ring and a carboxamide group but lacks the furan ring.

    7-(furan-2-yl)-1,4-thiazepane: Contains a furan ring and a thiazepane ring but lacks the carboxamide group.

Uniqueness

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide is unique due to the combination of the furan ring, thiazepane ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the furan ring enhances the compound’s reactivity and potential biological activities, while the thiazepane ring contributes to its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

7-(furan-2-yl)-N-(2-phenylethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(19-10-8-15-5-2-1-3-6-15)20-11-9-17(23-14-12-20)16-7-4-13-22-16/h1-7,13,17H,8-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOYBHNQIUUAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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